1-(Phenylsulfonyl)indoline

Descripción general

Descripción

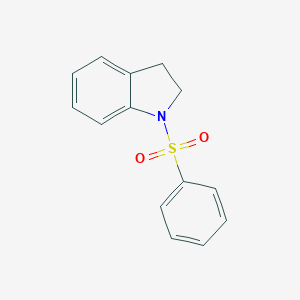

1-(Phenylsulfonyl)indoline is a chemical compound with the molecular formula C14H13NO2S . It is also known as 1-(Benzenesulfonyl)indole, Benzenesulfonic acid indolide . It may be used in the preparation of 2-acyl-1-(phenylsulfonyl)indoles .

Synthesis Analysis

The synthesis of 1-(Phenylsulfonyl)indoline can be achieved from Indoline and Benzenesulfonyl chloride . The selective C2-lithiation of 3-substituted-1-(phenylsulfonyl)indoles is a common strategy for the synthesis of 2,3-disubstituted indoles .Molecular Structure Analysis

The molecular structure of 1-(Phenylsulfonyl)indoline includes a phenylsulfonyl group attached to an indoline ring . The stereochemistry of the molecules is analyzed .Chemical Reactions Analysis

1-(Phenylsulfonyl)indoline is highly reactive towards classical electrophilic substitution reactions such as protonation, halogenation, alkylation, and acylation . It reacts with chiral benzylic alcohols under the influence of either a protic (TFA) or Lewis (BF 3-OEt 2) acid .Physical And Chemical Properties Analysis

1-(Phenylsulfonyl)indoline has a molecular weight of 259.32. More detailed physical and chemical properties are not available in the search results.Aplicaciones Científicas De Investigación

Anti-viral Applications

1-(Phenylsulfonyl)indoline has been used in the synthesis of spirooxindole-based phenylsulfones, which have shown significant antiviral applications towards COVID-19 . The spirooxindoles were synthesized by [3 + 2] cycloaddition reactions, representing an efficient approach . These newly synthesized spirooxindoles were assessed individually against highly pathogenic human coronaviruses and proved to be highly potent and safer .

Generation of Indole-2,3-quinodimethanes

1-(Phenylsulfonyl)indoline has been used in the generation of indole-2,3-quinodimethanes via the deamination of 1,2,3,4-tetrahydropyrrolo . This novel generation of indole-2,3-quinodimethanes is reported to be an important advancement in indole chemistry .

Synthesis of Heterocyclic Compounds

Indole, a derivative of 1-(Phenylsulfonyl)indoline, has been used in multicomponent reactions for the synthesis of various heterocyclic compounds . This application of indole has been extensively studied and utilized in recent years .

Mecanismo De Acción

Target of Action

1-(Phenylsulfonyl)indoline, like many indole derivatives, has been found to bind with high affinity to multiple receptors . The indole scaffold is a common feature in many important synthetic drug molecules, contributing to their therapeutic effects . For instance, some indole derivatives have been reported to inhibit Bcl-2 and Mcl-1 proteins, which play crucial roles in cell survival and apoptosis .

Mode of Action

The interaction of 1-(Phenylsulfonyl)indoline with its targets involves the formation of bonds and interactions that stabilize the compound within the active site of the target protein . For example, it has been shown that certain indole derivatives can bind to the active pocket of Bcl-2 and Mcl-1 proteins through Van der Waals forces and hydrogen bonds .

Biochemical Pathways

Indole derivatives, including 1-(Phenylsulfonyl)indoline, can influence various biochemical pathways. For instance, they have been associated with antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . The specific pathways affected by 1-(Phenylsulfonyl)indoline would depend on its specific targets and their roles in cellular processes.

Result of Action

The molecular and cellular effects of 1-(Phenylsulfonyl)indoline’s action would depend on its specific targets and the pathways they are involved in. For example, if the compound targets Bcl-2 and Mcl-1 proteins, it could potentially induce apoptosis in cancer cells . .

Safety and Hazards

Direcciones Futuras

The future directions of 1-(Phenylsulfonyl)indoline research could involve the exploration of more economic and environmentally benign procedures and achieving enantioselectivity . There is also potential for the development of solid-phase methods applicable to combinatorial approaches in synthesis .

Propiedades

IUPAC Name |

1-(benzenesulfonyl)-2,3-dihydroindole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13NO2S/c16-18(17,13-7-2-1-3-8-13)15-11-10-12-6-4-5-9-14(12)15/h1-9H,10-11H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AVIIJCYFOVAPRK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(C2=CC=CC=C21)S(=O)(=O)C3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501332534 | |

| Record name | 1-(benzenesulfonyl)-2,3-dihydroindole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501332534 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

259.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

2 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID47194079 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Product Name |

1-(Phenylsulfonyl)indoline | |

CAS RN |

81114-41-2 | |

| Record name | 1-(benzenesulfonyl)-2,3-dihydroindole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501332534 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: How does the presence of a methyl group at the C-2 position of 1-(phenylsulfonyl)indoline affect its reactivity with manganese(III) acetate?

A: The study by [] demonstrates a significant difference in reactivity based on the substitution at the C-2 position of 1-(phenylsulfonyl)indoline when reacted with manganese(III) acetate.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(3-Amino-6-methyl-4-phenyl-5,6,7,8-tetrahydrothieno[2,3-b][1,6]naphthyridin-2-yl)(4-methylphenyl)methanone](/img/structure/B494876.png)

![3-amino-6-methyl-N,4-diphenyl-5,6,7,8-tetrahydrothieno[2,3-b][1,6]naphthyridine-2-carboxamide](/img/structure/B494877.png)

![3-amino-N-(4-chlorophenyl)-6-methyl-4-phenyl-5,6,7,8-tetrahydrothieno[2,3-b][1,6]naphthyridine-2-carboxamide](/img/structure/B494878.png)

![3-amino-N-(4-methoxyphenyl)-6-methyl-4-phenyl-5,6,7,8-tetrahydrothieno[2,3-b][1,6]naphthyridine-2-carboxamide](/img/structure/B494880.png)

![2-[(6-Methyl-9-phenyl-17-thia-2,6,12,14-tetrazatetracyclo[8.7.0.03,8.011,16]heptadeca-1,3(8),9,11(16),12,14-hexaen-15-yl)sulfanyl]-1-phenylethanone](/img/structure/B494881.png)

![1-[6-methyl-4-phenyl-3-(1H-pyrrol-1-yl)-5,6,7,8-tetrahydrothieno[2,3-b][1,6]naphthyridin-2-yl]ethanone](/img/structure/B494883.png)

![3-Amino-4-phenyl-5-cyano-6-ethoxythieno[2,3-b]pyridine-2-carboxamide](/img/structure/B494884.png)

![3-amino-5-cyano-6-ethoxy-N-(4-methoxyphenyl)-4-phenylthieno[2,3-b]pyridine-2-carboxamide](/img/structure/B494886.png)

![3-Amino-2-benzoyl-6-ethoxy-4-phenylthieno[2,3-b]pyridine-5-carbonitrile](/img/structure/B494888.png)

![6-methyl-9-phenyl-17-thia-2,6,12,14-tetrazatetracyclo[8.7.0.03,8.011,16]heptadeca-1,3(8),9,11(16),13-pentaen-15-one](/img/structure/B494889.png)

![2-[(Cyanomethyl)sulfanyl]-6-methyl-5,6,7,8-tetrahydro[1,6]naphthyridine-3-carbonitrile](/img/structure/B494893.png)

![6,13-dimethyl-17-thia-2,6,12,14-tetrazatetracyclo[8.7.0.03,8.011,16]heptadeca-1(10),2,8,11(16),13-pentaen-15-one](/img/structure/B494894.png)

![15-Chloro-6-methyl-17-thia-2,6,12,14-tetrazatetracyclo[8.7.0.03,8.011,16]heptadeca-1(10),2,8,11(16),12,14-hexaene](/img/structure/B494895.png)

![N-(4-acetylphenyl)-3-amino-6-methyl-4-(2-thienyl)-5,6,7,8-tetrahydrothieno[2,3-b][1,6]naphthyridine-2-carboxamide](/img/structure/B494899.png)